molecular formula C22H40N6O9 B608770 Lysine-DOTA CAS No. 508172-24-5

Lysine-DOTA

Katalognummer B608770
CAS-Nummer: 508172-24-5
Molekulargewicht: 532.595
InChI-Schlüssel: JCEJITBDLXNFBI-KRWDZBQOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lysine-DOTA is a bioactive chemical.

Wissenschaftliche Forschungsanwendungen

  • Radiolabelled Antibody Fragments for Radioimmunotherapy : Lysine-DOTA conjugates are used in radiolabelled antibody fragments, which are promising for radioimmunotherapy due to high tumor uptake and rapid pharmacokinetics. However, their therapeutic potential is limited by high uptake and retention in the kidney. Studies have shown that 111In-labeled DOTA conjugated to lysines in antibody fragments is degraded to DOTA-epsilon-amino-lysine and retained in the kidney. This understanding aids in designing approaches to reduce kidney uptake (Tsai et al., 2001).

  • Paramagnetic Polychelates and Protein Conjugates : Gadolinium complexes of poly-L-lysine-poly(DOTA) and their conjugates with human serum albumin have been prepared and characterized. These complexes show increased molar relaxivities compared to monomeric metal complexes, highlighting their potential in medical imaging (Sieving et al., 1990).

  • Breast Cancer Imaging : Novel radiolabeled gonadotropin-releasing hormone (GnRH) receptor-targeting peptides have been developed for breast cancer imaging. DOTA was conjugated to lysine residues in these peptides, and specific imaging probes like 111In-DOTA-Ahx-(D-Lys(6)-GnRH1) showed potential for human breast cancer imaging (Guo et al., 2011).

  • Enzyme/Prodrug Cancer Therapy : Lysine-DOTA conjugates have been used in the development of bacterial cytosine deaminase and poly-l-lysine conjugates functionalized with biotin, rhodamine, and Gd3+-DOTA. These demonstrated high relaxivity, improved enzymatic specificity to prodrugs, and efficient cell uptake, indicating their potential in multimodal image-guided enzyme/prodrug cancer therapy (Li et al., 2006).

  • Synthetic Biology Applications : Lysine-based labeling of biomolecules using rapid 6pi-azaelectrocyclization has been developed. DOTA, as a metal chelating agent for various radiopharmaceutical purposes, was introduced efficiently and selectively into lysine residues. This technique has been used in PET imaging and visualization of receptor-mediated accumulation in tissues (Tanaka et al., 2010).

  • Gene Delivery using ε-oligo(L-lysines) : α-substituted derivatives of ε-oligo(L-lysines) containing arginine and histidine in the side chain were tested as vectors for in vitro gene delivery. Their combination with cationic lipids and DNA resulted in transfection efficiency exceeding that of lipids alone. This demonstrates the potential of lysine-DOTA conjugates in enhancing gene delivery (Yan et al., 2012).

  • Polymeric Micelle MRI Contrast Agents : Polymeric micelle drug carriers using a block copolymer, PEG-b-poly(L-lysine-DOTA), for conjugation of gadolinium ions have been developed. These micelles showed stable blood circulation and significant tumor accumulation in solid tumors. This highlights their application in enhancing MRI contrast (Shiraishi et al., 2009).

Eigenschaften

CAS-Nummer

508172-24-5

Produktname

Lysine-DOTA

Molekularformel

C22H40N6O9

Molekulargewicht

532.595

IUPAC-Name

1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic acid, 10-(2-(((5S)-5-amino-5-carboxypentyl)amino)-2-oxoethyl)-

InChI

InChI=1S/C22H40N6O9/c23-17(22(36)37)3-1-2-4-24-18(29)13-25-5-7-26(14-19(30)31)9-11-28(16-21(34)35)12-10-27(8-6-25)15-20(32)33/h17H,1-16,23H2,(H,24,29)(H,30,31)(H,32,33)(H,34,35)(H,36,37)/t17-/m0/s1

InChI-Schlüssel

JCEJITBDLXNFBI-KRWDZBQOSA-N

SMILES

O=C(O)CN1CCN(CC(O)=O)CCN(CC(O)=O)CCN(CC(NCCCC[C@H](N)C(O)=O)=O)CC1

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Lysine-DOTA

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lysine-DOTA
Reactant of Route 2
Reactant of Route 2
Lysine-DOTA
Reactant of Route 3
Reactant of Route 3
Lysine-DOTA
Reactant of Route 4
Reactant of Route 4
Lysine-DOTA
Reactant of Route 5
Lysine-DOTA
Reactant of Route 6
Lysine-DOTA

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.